PB038

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C98H149FN12O36 |

|---|---|

Peso molecular |

2090.3 g/mol |

Nombre IUPAC |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C98H149FN12O36/c1-5-98(133)68-52-74-86-66(54-111(74)94(129)67(68)60-146-95(98)130)84-70(20-19-65-62(4)69(99)53-73(105-86)83(65)84)107-97(132)147-59-63-15-17-64(18-16-63)103-91(126)72(13-11-25-102-96(100)131)106-93(128)85(61(2)3)108-92(127)71(104-80(119)14-7-6-10-26-110-81(120)21-22-82(110)121)12-8-9-24-101-79(118)23-28-134-30-32-136-34-36-138-38-40-140-42-44-142-46-48-144-50-51-145-49-47-143-45-43-141-41-39-139-37-35-137-33-31-135-29-27-109(55-75(114)87(122)89(124)77(116)57-112)56-76(115)88(123)90(125)78(117)58-113/h15-18,21-22,52-53,61,70-72,75-78,85,87-90,112-117,122-125,133H,5-14,19-20,23-51,54-60H2,1-4H3,(H,101,118)(H,103,126)(H,104,119)(H,106,128)(H,107,132)(H,108,127)(H3,100,102,131)/t70-,71-,72-,75-,76-,77+,78+,85-,87+,88+,89+,90+,98-/m0/s1 |

Clave InChI |

OTUJBZVAEYMCPZ-XMIVBUCPSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the PB038 Drug-Linker Conjugate Core for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The design of the linker, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of the PB038 drug-linker conjugate, a novel platform for the development of next-generation ADCs. This compound features a hydrophilic polyethylene glycol (PEG) unit and a cleavable linker attached to the potent topoisomerase I inhibitor, Exatecan. This design aims to enhance the therapeutic window by improving pharmacokinetics, enabling higher drug-to-antibody ratios (DAR), and ensuring controlled payload release at the tumor site.

Core Components of the this compound Drug-Linker

The this compound drug-linker system is comprised of three key components: the cytotoxic payload (Exatecan), a hydrophilic PEG spacer, and a cleavable linker.

1. Cytotoxic Payload: Exatecan

Exatecan is a highly potent, semi-synthetic derivative of camptothecin, a natural product that inhibits topoisomerase I.[1] This enzyme is crucial for relieving DNA torsional stress during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] Exatecan is reported to be more potent than SN-38, the active metabolite of irinotecan.[1]

2. Hydrophilic Spacer: Polyethylene Glycol (PEG)

A significant challenge in ADC development is the inherent hydrophobicity of many potent payloads, including Exatecan, which can lead to aggregation, accelerated plasma clearance, and reduced efficacy.[2][3] The this compound linker incorporates a polyethylene glycol (PEG) spacer to counteract this hydrophobicity.[4] This hydrophilic unit improves the solubility and pharmacokinetic profile of the ADC, allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[5][6]

3. Cleavable Linker

The linker component of this compound is designed to be stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[7] Upon internalization into the target cancer cell, the linker is cleaved, releasing the active Exatecan payload. While the precise cleavage mechanism of this compound is not publicly disclosed, cleavable linkers commonly employed in ADCs include those sensitive to the acidic environment of lysosomes or specific enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[3]

Quantitative Data Summary

Due to the limited availability of public data specifically for a drug-linker designated "this compound," the following tables summarize quantitative data from studies on highly analogous Exatecan-PEG and Exatecan-polysarcosine (a similarly hydrophilic polymer) ADCs. This data provides a strong indication of the expected performance of ADCs developed using the this compound technology.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC Construct | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |

| Tra-Exa-PSAR10 | BT-474 | HER2+ | 3.1 | [8] |

| Tra-Exa-PSAR10 | NCI-N87 | HER2+ | 1.9 | [8] |

| Tra-Exa-PSAR10 | JIMT-1 | HER2+ | 15.2 | [8] |

| Tra-Exa-PSAR10 | MCF-7 | HER2- | >1000 | [8] |

| Trastuzumab-PEG24-Exatecan (DAR8) | SKBR-3 | HER2+ | 0.8 | [5] |

| Trastuzumab-PEG24-Exatecan (DAR8) | HCC-78 | HER2+ | 1.2 | [5] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| PEG40kDa-Exatecan | MX-1 (BRCA1-deficient) | 10 µmol/kg, single dose | Complete suppression for >40 days | [9][10] |

| Tra-Exa-PSAR10 | BT-474 (HER2+) | 10 mg/kg, single dose | Complete and prolonged remission | [11] |

| Tra-Exa-PSAR10 | NCI-N87 (HER2+) | 1 mg/kg, single dose | Significant tumor growth delay | [11] |

| Trastuzumab-PEG24-Exatecan (DAR8) | NCI-N87 (HER2+) | 3 mg/kg, single dose | Superior efficacy compared to Enhertu | [5] |

Table 3: Pharmacokinetic Parameters of Exatecan-Based Conjugates

| Conjugate | Species | Half-life (t½) | Key Findings | Reference |

| PEG40kDa-Exatecan (releasable) | Mouse | Apparent circulating t½: ~12 hours | Composite of renal elimination (~18h) and Exatecan release (~40h) | [9][12] |

| Tra-Exa-PSAR10 | Rat | ~120 hours | Antibody-like pharmacokinetic profile | [8] |

| Trastuzumab-PEG24-Exatecan (DAR8) | Mouse | ~100 hours | Antibody-like pharmacokinetic properties, even at high DAR | [5] |

Experimental Protocols

The following are representative protocols for the synthesis, characterization, and evaluation of Exatecan-based ADCs, based on established methodologies in the field.

Protocol 1: Synthesis of Exatecan-Linker

The synthesis of a drug-linker like this compound involves a multi-step process. A representative synthesis for a PEGylated, cleavable Exatecan linker is outlined below.

-

Peptide Synthesis: If a peptide-based cleavable linker is used (e.g., Val-Cit), it is synthesized using standard solid-phase or solution-phase peptide synthesis methods.[2]

-

PEGylation: The hydrophilic PEG spacer is introduced by reacting a PEG derivative with a functional group on the peptide or another part of the linker.

-

Activation: The linker is activated to enable conjugation to Exatecan. This may involve the introduction of an activated ester or other reactive group.

-

Conjugation to Exatecan: The activated linker is reacted with the primary amine of Exatecan in an appropriate solvent, often in the presence of a coupling agent.[2]

-

Purification: The final drug-linker construct is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Characterization: The identity and purity of the drug-linker are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Protocol 2: Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS) at 37°C for 1-2 hours.[2]

-

Drug-Linker Addition: The maleimide-functionalized Exatecan-linker is added to the reduced antibody solution. The reaction is often performed in a buffer containing an organic co-solvent like DMSO to aid in the solubility of the drug-linker. The molar ratio of drug-linker to antibody is adjusted to achieve the desired DAR.

-

Incubation: The reaction mixture is incubated, typically at 4°C, for 1-2 hours or overnight to allow for the formation of a stable thioether bond between the linker and the antibody.[2]

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other small molecules. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[13]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the payload), and knowing the extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic payload increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination, the ADC can be analyzed by LC-MS. The antibody is typically reduced to separate the light and heavy chains, and the mass of each chain with different numbers of conjugated drugs is determined. The DAR is then calculated from the relative abundance of each species.[15]

Protocol 4: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency (IC50) of the ADC on cancer cell lines.

-

Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]

-

ADC Treatment: The cells are treated with serial dilutions of the Exatecan-ADC, a non-targeting control ADC, and free Exatecan. Wells with untreated cells serve as a control.

-

Incubation: The plates are incubated for a period of 72-96 hours at 37°C in a humidified incubator.[6]

-

Cell Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells metabolize the MTT into a colored formazan product.[2]

-

Data Analysis: The absorbance is measured using a plate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by fitting the data to a dose-response curve.[6]

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of an Exatecan-ADC in a mouse model.

-

Tumor Implantation: Immunocompromised mice are subcutaneously injected with a human cancer cell line that expresses the target antigen.[6]

-

Tumor Growth and Randomization: The tumors are allowed to grow to a specified size, and the mice are then randomized into treatment and control groups.

-

ADC Administration: The mice are treated with the Exatecan-ADC, a control ADC, and a vehicle control, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses.[6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC. At the end of the study, tumors may be excised for further analysis.[6]

Visualizations

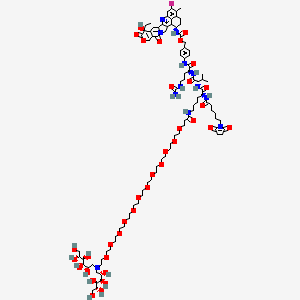

Signaling Pathway: Topoisomerase I Inhibition by Exatecan

Caption: Mechanism of Topoisomerase I inhibition by Exatecan, leading to apoptosis.

Experimental Workflow: ADC Development and Evaluation

Caption: General experimental workflow for the development and evaluation of a this compound-based ADC.

Logical Relationship: Key Attributes of this compound for Enhanced Therapeutic Index

Caption: Logical relationship of this compound components and their contribution to an enhanced therapeutic index.

References

- 1. karger.com [karger.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to PB038 Linker Technology for Exatecan Payload Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of the PB038 linker technology, a sophisticated system designed for the stable conjugation and efficient intracellular delivery of the potent topoisomerase I inhibitor, Exatecan. We will delve into the core components of the this compound linker, its mechanism of action, relevant experimental protocols, and the downstream signaling pathways activated by the Exatecan payload.

Introduction to this compound Linker Technology and Exatecan

The this compound linker is a state-of-the-art drug-linker designed for the development of next-generation ADCs. It incorporates a polyethylene glycol (PEG) unit, a cleavable dipeptide sequence, and a self-immolative spacer to ensure stability in circulation and controlled release of the Exatecan payload within the target cancer cell.

Exatecan , a derivative of camptothecin, is a highly potent topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1] The high potency of Exatecan makes it an attractive payload for ADCs, but also necessitates a linker technology that minimizes off-target toxicity.

Core Components and Mechanism of the this compound Linker

The this compound drug-linker is a sophisticated construct with the following key components, as determined from its chemical structure:

-

Maleimide Group: This functional group allows for covalent attachment to the monoclonal antibody via site-specific conjugation to thiol groups, typically from engineered or reduced cysteine residues.

-

Polyethylene Glycol (PEG) Unit: The PEG spacer enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC, and can accommodate hydrophobic payloads.

-

Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are upregulated in the tumor microenvironment and within cancer cells.

-

p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified Exatecan payload.

-

Exatecan: The potent cytotoxic payload.

The mechanism of action of an ADC utilizing the this compound linker technology is a multi-step process, beginning with the ADC binding to its target antigen on the surface of a cancer cell and culminating in the intracellular release of Exatecan.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing linker technologies similar to this compound. This data is representative and serves to illustrate the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | IgG(8)-EXA | 0.41 ± 0.05 | [2] |

| SK-BR-3 | HER2 | T-DXd (Trastuzumab deruxtecan) | Not explicitly stated, but used as a reference | [1] |

| MDA-MB-468 | HER2-negative | IgG(8)-EXA | > 30 | [2] |

Table 2: Representative Plasma Stability of ADCs with Cleavable Linkers

| ADC Construct | Linker Type | Time in Plasma | % Payload Release | Reference |

| Trastuzumab-vc-MMAE | Val-Cit | 7 days | ~25% | [3] |

| IF-ADC | Plasmin-cleavable | 7 days | Below limit of quantitation | [4] |

Experimental Protocols

Retrosynthetic Approach for the Synthesis of the this compound Drug-Linker

While the exact synthesis protocol for this compound is proprietary, a plausible retrosynthetic analysis based on its structure is presented below. This would involve the synthesis of the maleimide-PEG-Val-Cit-PABC moiety and its subsequent conjugation to Exatecan.

Disclaimer: The following is a hypothetical synthetic scheme based on established chemical principles and is for illustrative purposes only.

-

Synthesis of the Maleimide-PEG component: A PEG diamine can be mono-protected, and the free amine reacted with a maleimide derivative.

-

Synthesis of the Val-Cit-PABC component: L-Citrulline is reacted with p-aminobenzyl alcohol, followed by coupling with a protected L-Valine.

-

Assembly of the Linker: The Maleimide-PEG component is coupled to the Val-Cit-PABC moiety.

-

Conjugation to Exatecan: The fully assembled linker is then activated and reacted with the hydroxyl group on Exatecan to form the final this compound drug-linker.

Protocol for Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for the conjugation of a maleimide-containing drug-linker like this compound to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound drug-linker dissolved in an organic solvent (e.g., DMSO)

-

N-acetylcysteine (NAC) solution

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction:

-

Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation Reaction:

-

Add a 1.5 to 2.0 molar excess of the this compound solution (per target cysteine) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Quenching:

-

Add a 10-fold molar excess of NAC (relative to the initial amount of this compound) to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

-

-

Characterization:

-

Determine the protein concentration (A280) and the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Exatecan-Induced Apoptosis

Exatecan's cytotoxic effect is mediated through the induction of apoptosis following the inhibition of topoisomerase I. The resulting DNA damage triggers a cascade of signaling events leading to programmed cell death.

Caption: Signaling pathway of Exatecan-induced apoptosis.

Experimental Workflow for ADC Production and Characterization

The production of an ADC using the this compound linker technology involves a series of well-defined steps, from antibody preparation to final characterization.

Caption: Experimental workflow for ADC production.

Logical Relationship of this compound Linker Components

The components of the this compound linker are logically interconnected to ensure stability in circulation and efficient payload release at the target site.

References

The Pivotal Role of the Polyethylene Glycol (PEG) Unit in Drug Linker Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of polyethylene glycol (PEG) units into the linker component of complex bioconjugates, such as antibody-drug conjugates (ADCs), represents a critical strategy for optimizing therapeutic performance. While specific details on a proprietary linker like "PB038" are not publicly available, the fundamental principles governing the function of its PEG unit can be thoroughly understood through the extensive body of research on PEGylated linkers in drug development. This guide elucidates the multifaceted roles of the PEG unit, focusing on its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. Detailed experimental protocols for characterizing these effects and graphical representations of key concepts are provided to offer a comprehensive resource for professionals in the field.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂−CH₂−O-).[1] In the context of drug development, particularly for ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody (mAb).[2] The properties of this linker are paramount, as they profoundly influence the overall stability, solubility, safety, and efficacy of the entire conjugate.[3][4]

The inclusion of a PEG unit within the linker structure is a strategic design choice to mitigate the challenges often posed by hydrophobic payloads and to enhance the overall pharmacological profile of the bioconjugate.[3][5] Approved ADCs such as Trodelvy and Zynlonta utilize PEG moieties within their linker technology to improve solubility and in vivo stability.[2][6]

Core Functions of the PEG Unit:

-

Enhanced Solubility and Reduced Aggregation: PEG's hydrophilic nature creates a hydration shell, significantly increasing the solubility of conjugates carrying hydrophobic drugs and preventing aggregation.[3][7]

-

Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from premature uptake by the reticuloendothelial system, thereby extending its circulation half-life.[3][8]

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the therapeutic molecule, potentially lowering the risk of an immune response.[7][8]

-

Enhanced Stability: By providing a protective hydrophilic cloud, PEG linkers can shield the conjugate from enzymatic degradation.[7]

Quantitative Impact of the PEG Unit

The length and architecture (linear vs. branched) of the PEG chain are critical parameters that can be fine-tuned to achieve the desired therapeutic profile.[8][9] Longer or branched PEG chains generally lead to more pronounced effects, though a balance must be struck to avoid potential steric hindrance that could impede biological activity.[8][10]

Table 1: Impact of PEG Chain Length on Conjugate Properties

| Property | Effect of Increasing PEG Length | Quantitative Example | Reference |

| Circulation Half-Life | Increases | A 10 kDa PEG chain extended half-life by 11.2-fold, whereas a 4 kDa PEG chain resulted in a 2.5-fold extension for an affibody-drug conjugate. | [10] |

| In Vitro Cytotoxicity | May Decrease | For an affibody-MMAE conjugate, a 10 kDa PEG chain reduced cytotoxicity by ~22.5-fold compared to a non-PEGylated version. A 4 kDa PEG reduced it by ~6.5-fold. | [10] |

| Hydrophilicity | Increases | ADCs with PEG8 and PEG12 linkers were significantly more hydrophilic than those with PEG0 (no PEG) linkers, as measured by Hydrophobic Interaction Chromatography (HIC). | [4][11] |

| Systemic Clearance | Decreases | ADCs with higher hydrophilicity due to PEG linkers exhibit slower plasma clearance and longer plasma exposure. | [3][11] |

| In Vivo Tolerance | Increases | In a non-targeted ADC study, mice receiving a 20 mg/kg dose of a PEG0-ADC all died by day 5, while those receiving PEG8 and PEG12 ADCs had a 100% survival rate after 28 days. | [4] |

Key Signaling Pathways and Conceptual Workflows

Visualizing the structure and functional implications of the PEG unit is essential for understanding its role. The following diagrams, rendered in DOT language, illustrate these concepts.

Diagram 1: General Structure of a PEGylated ADC Linker

Diagram 2: Mechanism of PEG-Mediated Property Enhancement

Experimental Protocols for Characterization

Evaluating the impact of the PEG unit requires a suite of analytical techniques to characterize the conjugate's properties.

Protocol 1: Characterization of Hydrophilicity and Aggregation

Objective: To assess the hydrophilicity and aggregation propensity of the PEGylated conjugate.

Methodology: Hydrophobic Interaction and Size Exclusion Chromatography (HIC & SEC)

-

Sample Preparation: Prepare the ADC samples at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

HIC Analysis:

-

Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

Gradient: Run a reverse salt gradient from high to low salt concentration.

-

Detection: Monitor UV absorbance at 280 nm.

-

Interpretation: More hydrophilic conjugates will elute earlier (at higher salt concentrations) than more hydrophobic ones.[11]

-

-

SEC-HPLC Analysis:

-

Column: Use a size-exclusion column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Monitor UV absorbance at 280 nm.

-

Interpretation: The presence of high molecular weight species (eluting earlier than the main monomer peak) indicates aggregation. Quantify the percentage of monomer vs. aggregate.[11]

-

Protocol 2: In Vivo Pharmacokinetic (PK) Assessment

Objective: To determine the circulation half-life and clearance rate of the PEGylated ADC.

Methodology: Murine PK Study

-

Animal Model: Use a relevant mouse strain (e.g., Balb/c or athymic nude mice).

-

Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) to a cohort of mice (n=3-5 per time point).

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

-

Analyte Quantification:

-

Process blood to obtain plasma.

-

Quantify the concentration of the total antibody or conjugated antibody in the plasma samples using a validated ligand-binding assay (LBA), such as ELISA, or by LC-MS.[12]

-

-

Data Analysis:

-

Plot the plasma concentration versus time.

-

Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).[13]

-

Diagram 3: Experimental Workflow for ADC Characterization

Conclusion

The polyethylene glycol (PEG) unit is a cornerstone of modern drug linker design, serving as a versatile tool to overcome the inherent challenges of conjugating hydrophobic molecules to biologics.[5] By imparting hydrophilicity, the PEG moiety enhances solubility, reduces aggregation, prolongs circulation half-life, and can decrease immunogenicity.[3][8] The strategic selection of PEG chain length and architecture is crucial, as it directly influences the balance between improved pharmacokinetics and potential impacts on in vitro potency.[10][14] The experimental methodologies outlined in this guide provide a robust framework for quantifying these effects, enabling the rational design and optimization of next-generation bioconjugates. While the specific "this compound" linker remains proprietary, the principles detailed herein are universally applicable and essential for any researcher in the field of drug development.

References

- 1. chempep.com [chempep.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

PB038 for Targeted Cancer Therapy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB038 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. It comprises a polyethylene glycol (PEG) unit, a cleavable linker, and the potent topoisomerase I inhibitor, Exatecan.[1][2][3] ADCs utilizing such drug-linkers are engineered to selectively deliver cytotoxic agents to cancer cells by targeting tumor-associated antigens, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5] This technical guide provides an in-depth overview of the core components of this compound, its mechanism of action, and relevant preclinical data and experimental protocols associated with Exatecan-based ADCs. While specific data for an ADC utilizing the this compound linker is limited in publicly available literature, this guide leverages extensive research on Exatecan-based ADCs to provide a comprehensive resource for researchers in the field.

Core Components of this compound-based ADCs

An ADC built with the this compound drug-linker would consist of three primary components:

-

Monoclonal Antibody (mAb): A highly specific antibody that recognizes and binds to a tumor-associated antigen on the surface of cancer cells. The choice of mAb determines the tumor type the ADC will target.

-

This compound Drug-Linker:

-

Exatecan (Payload): A potent derivative of camptothecin that inhibits topoisomerase I, a crucial enzyme for DNA replication and repair.[6][7][8] Inhibition of topoisomerase I leads to DNA strand breaks and ultimately, apoptotic cell death.[9][10] Exatecan and its derivatives are known for their high potency and ability to induce a "bystander effect," where the payload can diffuse from the target cell to kill neighboring antigen-negative cancer cells.[5][11]

-

Cleavable Linker: This component connects the Exatecan payload to the antibody. The cleavable nature of the linker is designed to ensure that the cytotoxic payload is released primarily inside the target cancer cells, following internalization of the ADC.[12][13] This targeted release mechanism is critical for minimizing off-target toxicity.

-

PEG Unit: The inclusion of a polyethylene glycol (PEG) unit can help to improve the solubility and pharmacokinetic properties of the ADC.[1][2]

-

Mechanism of Action

The therapeutic action of a this compound-based ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Signaling Pathway of Exatecan

Exatecan's cytotoxic effect is mediated through the inhibition of the Topoisomerase I (TOP1) signaling pathway, which is essential for managing DNA topology during replication and transcription.

Quantitative Data from Preclinical Studies of Exatecan-Based ADCs

The following tables summarize representative quantitative data from preclinical studies of various Exatecan-based ADCs. This data illustrates the potent anti-tumor activity of this class of compounds across different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound/ADC | Cancer Cell Line | Target Antigen | IC50 / GI50 | Reference |

| Exatecan | Breast Cancer Cells (mean) | - | 2.02 ng/mL | [8] |

| Exatecan | Colon Cancer Cells (mean) | - | 2.92 ng/mL | [8] |

| Exatecan | Stomach Cancer Cells (mean) | - | 1.53 ng/mL | [8] |

| Exatecan | Lung Cancer Cells (mean) | - | 0.877 ng/mL | [8] |

| Exatecan | PC-6 (human small cell lung cancer) | - | 0.186 ng/mL | [8] |

| Exatecan | PC-6/SN2-5 (SN-38 resistant) | - | 0.395 ng/mL | [8] |

| IgG(8)-EXA | SK-BR-3 (HER2+) | HER2 | ~1 nM | [14][15] |

| Tra-Exa-PSAR10 | NCI-N87 (HER2+) | HER2 | Low nM range | [11][16] |

| Legumain-cleavable TOP1i ADC | BxPC-3 (TROP2+) | TROP2 | Low nM range | [17] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC | Tumor Model | Dosing | Outcome | Reference |

| Tra-Exa-PSAR10 | NCI-N87 Gastric Cancer | 1 mg/kg | Strong tumor growth inhibition, outperforming DS-8201a | [11][16] |

| IgG(8)-EXA | HER2-positive breast cancer | Not specified | Strong antitumor activity | [14][15] |

| OBI-992 | NCI-H1975 NSCLC | Not specified | Favorable anti-tumor activity compared to Dato-DXd | [18] |

Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs in Preclinical Models

| ADC | Species | Key Findings | Reference |

| IgG(8)-EXA | Not specified | Favorable pharmacokinetic profile despite high DAR | [14][15] |

| Tra-Exa-PSAR10 | Mouse | Similar pharmacokinetic profile to the unconjugated antibody | [11][16] |

| OBI-992 | Rat | Lower clearance and longer half-life compared to Dato-DXd | [18] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of ADCs. The following sections provide methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of an Exatecan-based ADC on cancer cell lines.[19][20][21][22][23]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Exatecan-based ADC, unconjugated antibody, and free Exatecan payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the Exatecan-based ADC, unconjugated antibody, and free payload in culture medium.

-

Remove the old medium from the cell plates and add the diluted compounds.

-

Include untreated cells as a control.

-

Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).

-

-

MTT/XTT Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the crystals.

-

For XTT: Add the XTT reagent (and an electron coupling agent) to each well and incubate for 2-4 hours. Metabolically active cells will reduce XTT to a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an Exatecan-based ADC in a mouse xenograft model.[24][25][26][27][28]

Objective: To assess the ability of the ADC to inhibit tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Human cancer cell line for implantation

-

Exatecan-based ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with IACUC guidelines

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant a suspension of human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Randomization and Dosing:

-

Randomize the tumor-bearing mice into treatment and control groups.

-

Administer the Exatecan-based ADC, vehicle, or control antibody intravenously at the specified dose and schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

Conclusion

This compound represents a promising drug-linker for the development of next-generation ADCs for targeted cancer therapy. By leveraging the high potency of the Exatecan payload and a cleavable linker strategy, ADCs constructed with this compound have the potential for significant anti-tumor activity. The information and protocols provided in this guide, based on extensive research into Exatecan-based ADCs, offer a solid foundation for researchers to design and execute preclinical studies to evaluate novel ADC candidates. Further research focusing on ADCs specifically utilizing the this compound linker is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. mdpi.com [mdpi.com]

- 10. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]

- 11. mdpi.com [mdpi.com]

- 12. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro cytotoxicity assay [bio-protocol.org]

- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 25. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. blog.crownbio.com [blog.crownbio.com]

- 27. wuxibiology.com [wuxibiology.com]

- 28. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]

In Vitro Cytotoxicity of Exatecan-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly advancing class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] This guide focuses on the in vitro cytotoxicity of ADCs utilizing the exatecan payload, a potent topoisomerase I inhibitor.[3][4] Exatecan-based ADCs have demonstrated significant promise in preclinical studies due to their high potency and potential to overcome resistance to other therapies.[4]

This document provides a technical overview of the methodologies used to assess the in vitro cytotoxicity of these conjugates, presents representative data for exatecan-based ADCs, and outlines the underlying mechanisms of action. While this guide centers on exatecan, it is important to note that as of this writing, specific in vitro cytotoxicity data for ADCs constructed with the commercially available PB038 drug-linker is not yet publicly available in peer-reviewed literature. This compound is a drug-linker conjugate that contains a PEG unit and a cleavable linker attached to exatecan.[5]

Mechanism of Action: Exatecan-Based ADCs

Exatecan-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2] Following internalization, the ADC is trafficked to lysosomes, where the cleavable linker is processed, releasing the exatecan payload into the cytoplasm.[2] Exatecan then exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[3]

In Vitro Cytotoxicity Data

The in vitro potency of an ADC is a critical parameter for its preclinical evaluation and is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize representative in vitro cytotoxicity data for various exatecan-based ADCs against different cancer cell lines. This data is intended to be illustrative of the potency that can be expected from this class of ADCs.

Table 1: In Vitro Cytotoxicity of Anti-HER2 Exatecan-Based ADCs [6]

| Conjugate | Target | Cell Line | HER2 Status | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |

| ADC 13 | HER2 | SK-BR-3 | Positive | ~8 | 0.41 ± 0.05 |

| ADC 14 | HER2 | SK-BR-3 | Positive | ~4 | 9.36 ± 0.62 |

| ADC 15 | HER2 | SK-BR-3 | Positive | ~4 | 14.69 ± 6.57 |

| ADC 13 | HER2 | MDA-MB-468 | Negative | ~8 | > 30 |

| ADC 14 | HER2 | MDA-MB-468 | Negative | ~4 | > 30 |

| ADC 15 | HER2 | MDA-MB-468 | Negative | ~4 | > 30 |

| T-DXd (Control) | HER2 | SK-BR-3 | Positive | ~8 | 0.04 ± 0.01 |

| Free Exatecan | - | SK-BR-3 | Positive | - | 0.25 ± 0.03 |

| Free Exatecan | - | MDA-MB-468 | Negative | - | 0.12 ± 0.01 |

Table 2: In Vitro Cytotoxicity of a Polysarcosine-Linked Exatecan ADC (Tra-Exa-PSAR10) [7][8]

| Conjugate | Target | Cell Line | Cancer Type | IC50 (nM) |

| Tra-Exa-PSAR10 | HER2 | SK-BR-3 | Breast | 0.06 |

| Tra-Exa-PSAR10 | HER2 | NCI-N87 | Gastric | 0.18 |

| Tra-Exa-PSAR10 | HER2 | JIMT-1 | Breast | 0.11 |

| Tra-Exa-PSAR10 | HER2 | KPL-4 | Breast | 0.11 |

| Tra-Exa-PSAR10 | HER2 | MCF-7 | Breast (HER2-) | > 100 |

Experimental Protocols

The assessment of in vitro cytotoxicity is a cornerstone of ADC development.[9] The following is a detailed, generalized protocol for determining the IC50 of an exatecan-based ADC using a tetrazolium-based (e.g., MTT) assay.[9][10][11]

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials and Reagents:

-

Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[10]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Exatecan-based ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

-

96-well flat-bottom cell culture plates

-

Microplate reader

2. Experimental Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[12]

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the exatecan-based ADC and control antibody in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the various ADC concentrations. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).

-

Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).[12]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[11]

-

References

- 1. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]

- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

Preclinical Investigation of PB038 and Related Exatecan-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of PB038, a drug-linker conjugate composed of a PEG unit and a cleavable linker attached to the potent topoisomerase I inhibitor, exatecan. Given the limited public availability of specific preclinical data for this compound, this document leverages published data from closely related exatecan-based antibody-drug conjugates (ADCs) to illustrate the methodologies and expected outcomes in preclinical models. This guide is intended to serve as a detailed resource for professionals engaged in the research and development of next-generation targeted cancer therapies.

Introduction to this compound and Exatecan-Based ADCs

This compound is a drug-linker system designed for use in antibody-drug conjugates. It features the highly potent camptothecin analog, exatecan, as its cytotoxic payload. Exatecan exerts its anti-tumor activity by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately apoptotic cell death. The linker component of this compound is designed to be stable in systemic circulation and to release the exatecan payload upon internalization into target tumor cells. The inclusion of a polyethylene glycol (PEG) unit is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting ADC.

The development of exatecan-based ADCs is driven by the payload's high potency and its activity against a broad range of tumor types. Preclinical evaluation of these complex biotherapeutics involves a series of in vitro and in vivo studies to characterize their efficacy, pharmacokinetics, and safety profile.

In Vitro Preclinical Evaluation

The initial assessment of an exatecan-based ADC's potential is conducted through a battery of in vitro assays designed to measure its cytotoxicity against cancer cell lines, confirm its mechanism of action, and evaluate its specificity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of exatecan-based ADCs is typically determined by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for exatecan and exatecan-based ADCs from published studies.

| Cancer Type | Cell Line | Compound | IC50 (nM) | Reference |

| Gastric Cancer | NCI-N87 | Trastuzumab-Exatecan-PSAR10 ADC | ~1 | [1] |

| Ovarian Cancer | OVCAR-3 | ADCT-242 (Claudin-6 target) | ~2 | [1] |

| Breast Cancer | SK-BR-3 | IgG(8)-EXA 13 (HER2 target) | ~0.1 | [2] |

| Breast Cancer | MCF-7 | V66-exatecan | ~5 | [3] |

| Colon Cancer | COLO205 | Exatecan (free drug) | ~10 | [4] |

| Lung Cancer | HCI-H460 | Exatecan (free drug) | ~5 | [4] |

Experimental Protocols: In Vitro Assays

This assay determines the dose-dependent cytotoxic effect of an ADC on cancer cells.

-

Cell Lines: Target antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., MCF-7) cell lines.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.[5]

-

ADC Treatment: A serial dilution of the exatecan-based ADC, a non-targeting control ADC, and free exatecan are added to the cells.[6]

-

Incubation: Plates are incubated for 72 to 120 hours at 37°C and 5% CO2.[5][6]

-

Viability Assessment: Cell viability is measured using a tetrazolium-based assay (e.g., MTS or XTT) or an ATP-based assay (e.g., CellTiter-Glo®).[5][6] For MTS/XTT assays, the reagent is added and incubated for 1-4 hours before measuring absorbance.[5]

-

Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic curve.[5][6]

This assay confirms that the ADC induces cell death via apoptosis.

-

Methodology: The activity of caspases, key mediators of apoptosis, is measured using a luminescent assay such as Caspase-Glo® 3/7.[5]

-

Procedure:

-

Seed target antigen-positive cells in white-walled 96-well plates.

-

Treat cells with the ADC at concentrations around the IC50 value for 24, 48, and 72 hours.[5]

-

Add the Caspase-Glo® reagent and incubate according to the manufacturer's protocol.

-

Measure luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.[5]

-

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of an Exatecan-Based ADC

Workflow for a Cell Viability Assay

In Vivo Preclinical Evaluation

In vivo studies are essential to assess the anti-tumor efficacy and safety of exatecan-based ADCs in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.

Quantitative Data: In Vivo Efficacy

The following table presents representative data on the in vivo efficacy of exatecan-based ADCs in xenograft models. Tumor growth inhibition (TGI) and complete responses (CR) are key metrics.

| Target | Xenograft Model | ADC | Dosing Regimen (mg/kg) | Efficacy Outcome | Reference |

| HER2 | NCI-N87 Gastric | Trastuzumab-Exatecan-PSAR10 ADC | 1, single dose | Outperformed T-DXd in tumor growth inhibition. | [1] |

| HER2 | JIMT-1 Breast | IgG(8)-EXA 13 | 3, single dose | Significant tumor regression. | [2] |

| exDNA | MDA-MB-231 Breast | V66-exatecan | 4, twice weekly for 3 weeks | Potent anti-tumor activity. | [3] |

| Claudin-6 | OVCAR-3 Ovarian | ADCT-242 | 2, single dose | 6 out of 8 mice achieved a complete response. | [1] |

Experimental Protocol: Xenograft Efficacy Study

-

Animal Model: Female immunodeficient mice (e.g., SCID or NOD-SCID) are typically used.[2]

-

Tumor Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, or a comparator ADC via intravenous injection.[3]

-

Endpoints: The primary endpoint is typically tumor growth inhibition. Animal body weight is monitored as an indicator of toxicity. The study may be terminated when tumors in the control group reach a predetermined size.[7]

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to compare treatment groups.[7]

Experimental Workflow Diagram

Workflow for an In Vivo Xenograft Efficacy Study

Pharmacokinetic and Stability Analysis

Understanding the pharmacokinetic (PK) profile and stability of an ADC is crucial for predicting its behavior in humans.

Quantitative Data: Pharmacokinetics

Pharmacokinetic parameters are determined from the concentration of the ADC in plasma over time. The following table shows representative PK parameters for an exatecan-based ADC.

| ADC | Animal Model | Half-life (t1/2, hours) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| IgG(8)-EXA 13 | Mice | ~100 | - | - | [2] |

Note: Specific clearance and volume of distribution values for this particular ADC were not provided in the reference.

Experimental Protocols

-

Procedure: A single intravenous dose of the ADC is administered to mice or rats.[8] Blood samples are collected at various time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours).[8] Plasma is isolated and the concentrations of the total antibody, the conjugated ADC, and the free payload are quantified using methods like ELISA and LC-MS/MS.[8]

-

Procedure: The ADC is incubated in plasma from different species (e.g., mouse, rat, human) at 37°C.[8] Aliquots are taken at different time points (e.g., 0, 24, 48, 72, 168 hours) and the amount of intact ADC is measured to determine the rate of drug deconjugation.[8]

Logical Relationship Diagram

Interplay of ADC Components on Preclinical Outcomes

Conclusion

The preclinical evaluation of this compound and related exatecan-based ADCs involves a rigorous and multi-faceted approach. In vitro assays provide initial insights into potency and mechanism of action, while in vivo xenograft models are critical for assessing anti-tumor efficacy and safety in a more complex biological system. Pharmacokinetic and stability studies are paramount for understanding the disposition of the ADC and ensuring that the cytotoxic payload is delivered effectively to the tumor. The data from representative exatecan-based ADCs demonstrate the potential of this class of therapeutics to achieve potent and durable anti-tumor responses. Further preclinical development of ADCs incorporating the this compound drug-linker will build upon these foundational studies to optimize their therapeutic index for clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Harnessing exDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PB038 Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. PB038 is a drug-linker conjugate designed for the development of ADCs. It features the potent topoisomerase I inhibitor Exatecan as its cytotoxic payload.[1][2][3][4] The linker system incorporates a polyethylene glycol (PEG) unit and a cleavable moiety, designed to ensure stability in circulation and facilitate controlled release of the payload within target cells.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies. The protocols are based on established methods for ADC development, including cysteine-based and lysine-based conjugation strategies.[5][6][7] Additionally, methods for the characterization of the resulting ADC are outlined to ensure quality, consistency, and efficacy.[8][9][10]

This compound Drug-Linker Characteristics

A clear understanding of the physicochemical properties of this compound is essential for successful conjugation and formulation.

| Property | Value | Reference |

| Payload | Exatecan | [1][2][3][4] |

| Linker Type | Cleavable with PEG unit | [1][2][3][4] |

| Molecular Formula | C98H149FN12O36 | [1][2][4] |

| Molecular Weight | 2090.29 g/mol | [1][2][4] |

| CAS Number | 2851058-71-2 | [1][2][3][4] |

| Appearance | Solid, Off-white to yellow | [1][2][4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][2][4] |

| Storage (stock solution) | -80°C for 6 months; -20°C for 1 month | [1][2][4] |

Mechanism of Action of Exatecan-Based ADCs

The therapeutic effect of a this compound-based ADC is initiated by the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell.[6][7] This is followed by internalization of the ADC-antigen complex.[6][7] Once inside the cell, the cleavable linker is processed, releasing the Exatecan payload. Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[5]

Figure 1. Generalized mechanism of action for a this compound-based ADC.

Experimental Protocols

The following protocols provide a framework for the conjugation of this compound to a monoclonal antibody. Optimization of reaction conditions, including the molar ratio of this compound to the antibody, may be necessary for different monoclonal antibodies.

Protocol 1: Cysteine-Based Conjugation

This method involves the site-specific conjugation of this compound to free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds. This approach often results in a more homogeneous ADC product.[5][11]

Materials:

-

Monoclonal Antibody (mAb)

-

This compound with a maleimide reactive group

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, with EDTA)[12]

-

Quenching Reagent (e.g., N-acetylcysteine)[5]

-

Purification system (e.g., Size-Exclusion Chromatography (SEC))[5][13]

Procedure:

-

Antibody Preparation:

-

Antibody Reduction:

-

Conjugation Reaction:

-

Immediately after reduction, dissolve the this compound-maleimide in a minimal amount of DMSO.[5]

-

Add a 5-10 molar excess of the dissolved this compound-maleimide to the reduced antibody solution. The final DMSO concentration should be below 10% (v/v).[5]

-

Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.[5]

-

-

Quenching:

-

Purification:

Figure 2. Workflow for cysteine-based conjugation of this compound.

Protocol 2: Lysine-Based Conjugation

This method targets the amine groups of lysine residues on the antibody surface. While technically simpler as it does not require a reduction step, it can lead to a more heterogeneous mixture of ADC species due to the abundance of lysine residues.[6][7]

Materials:

-

Monoclonal Antibody (mAb)

-

This compound with an N-hydroxysuccinimide (NHS)-ester reactive group

-

Conjugation Buffer (e.g., sodium phosphate buffer, pH 7.5-8.5)[5]

-

Quenching Solution (e.g., Tris-HCl or glycine)[5]

-

Purification system (e.g., Size-Exclusion Chromatography (SEC))[5][13]

Procedure:

-

Antibody Preparation:

-

Conjugation Reaction:

-

Dissolve the this compound-NHS ester in a small amount of DMSO.[5]

-

Add a 5-15 molar excess of the dissolved this compound-NHS ester to the antibody solution. The final DMSO concentration should be below 10% (v/v).[5]

-

Incubate at room temperature for 2-4 hours with gentle mixing, protected from light.[5]

-

-

Quenching:

-

Purification:

Characterization of this compound-ADC

Thorough characterization of the final ADC product is critical to ensure its quality and consistency.

| Parameter | Method | Purpose | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of this compound molecules conjugated to each antibody. | [8][9][10] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and detect the presence of aggregates. | [5][13] |

| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. | [16] |

| In vitro Cytotoxicity | Cell-based assays (e.g., MTS, MTT) | To evaluate the potency of the ADC in killing target cancer cells. | [5][17] |

| Stability | SEC, HIC, MS | To assess the stability of the ADC under storage and physiological conditions. | [8][9] |

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific monoclonal antibody and application. All work should be conducted in a suitable laboratory environment, following all safety precautions for handling potent cytotoxic compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ADC毒素分子linker偶联物 | CAS 2851058-71-2 | 美国InvivoChem [invivochem.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Purification of clinical-grade disulfide stabilized antibody fragment variable--Pseudomonas exotoxin conjugate (dsFv-PE38) expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanocomposix.com [nanocomposix.com]

- 15. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of PB038-Conjugated Antibodies

Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the purification of antibody-drug conjugates (ADCs). As specific data for PB038-conjugated antibodies is not publicly available, the methodologies and representative data presented herein are based on established principles for ADC purification and data from ADCs with similar hydrophobic payloads, such as other topoisomerase I inhibitors. Researchers should optimize these protocols for their specific antibody-PB038 conjugate.

Introduction

This compound is a drug-linker that incorporates the potent topoisomerase I inhibitor Exatecan. The conjugation of this compound to a monoclonal antibody (mAb) results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as process-related impurities. These impurities include unconjugated antibody, free drug-linker, and aggregated forms of the ADC. The inherent hydrophobicity of Exatecan can increase the propensity for aggregation, making the purification process critical for obtaining a safe and efficacious therapeutic.[1]

Effective purification strategies are essential to remove these impurities and to isolate ADC species with the desired DAR profile, which is crucial for the therapeutic window of the final product. This document outlines detailed protocols for the most common and effective purification techniques for ADCs: Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEC), and Tangential Flow Filtration (TFF).

Key Purification Challenges for this compound-Conjugated Antibodies

-

Hydrophobicity-driven Aggregation: Exatecan is a hydrophobic molecule. Its conjugation to an antibody increases the overall hydrophobicity of the resulting ADC, which can lead to the formation of aggregates.[1] These aggregates can be immunogenic and must be removed.

-

Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically yields a mixture of ADCs with varying numbers of this compound molecules per antibody. Purification methods are needed to narrow this distribution to the desired DAR range for optimal efficacy and safety.

-

Removal of Process-Related Impurities: Unconjugated mAb, free this compound drug-linker, and solvents used in the conjugation reaction must be effectively cleared to ensure the purity and safety of the final product.

Purification Workflow Overview

A typical purification workflow for a this compound-conjugated antibody involves a series of chromatographic and filtration steps to address the challenges mentioned above. The specific sequence of these steps may need to be optimized depending on the characteristics of the specific ADC and the level of impurities.

Data Presentation: Representative Purification Performance

The following tables summarize expected quantitative data from the purification of a this compound-like ADC. These values are representative and will vary depending on the specific antibody, conjugation conditions, and purification process parameters.

Table 1: Summary of Impurity Removal

| Purification Step | Initial Aggregate Level (%) | Final Aggregate Level (%) | Free Drug-Linker Removal (%) |

| HIC | 5-10 | < 1 | > 99 |

| IEC | 1-2 | < 0.5 | N/A |

| TFF (Diafiltration) | N/A | N/A | > 99.9 |

Table 2: Drug-to-Antibody Ratio (DAR) Distribution Analysis by HIC

| DAR Species | Pre-HIC (%) | Post-HIC (%) |

| DAR 0 (Unconjugated Ab) | 15 | < 2 |

| DAR 2 | 25 | 10 |

| DAR 4 | 40 | 75 |

| DAR 6 | 15 | 10 |

| DAR 8 | 5 | < 3 |

| Average DAR | 3.8 | 4.2 |

Table 3: Process Yield and Product Quality

| Purification Step | Step Yield (%) | Overall Yield (%) | Purity by SEC-HPLC (%) |

| TFF (Initial) | 95 | 95 | 90 |

| HIC | 85 | 81 | 98 |

| IEC | 90 | 73 | > 99 |

| TFF (Final) | 98 | 71 | > 99 |

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation and Aggregate Removal

HIC separates molecules based on their hydrophobicity. As the number of hydrophobic this compound molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and binds more strongly to the HIC resin. This allows for the separation of different DAR species and the removal of highly hydrophobic aggregates.[2][3][4]

Materials:

-

HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

-

Buffer A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

-

Buffer B: 50 mM Sodium Phosphate, pH 7.0

-

Chromatography System

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Buffer A.

-

Sample Preparation: Dilute the crude or partially purified ADC with Buffer A to a final ammonium sulfate concentration of approximately 1 M. The optimal salt concentration should be determined empirically.

-

Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.

-

Washing: Wash the column with 3-5 CV of Buffer A to remove any unbound material.

-

Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Collect fractions throughout the elution.

-

Fraction Analysis: Analyze the collected fractions by SEC-HPLC to determine aggregate content and by a suitable method (e.g., RP-HPLC or mass spectrometry) to determine the DAR of each fraction.

-

Pooling: Pool the fractions containing the desired DAR species and low aggregate levels.

-

Column Regeneration and Storage: Regenerate the column with Buffer B, followed by a sanitization step (e.g., 0.5 M NaOH) and storage in an appropriate buffer (e.g., 20% ethanol).[2]

Protocol 2: Ion Exchange Chromatography (IEC) for Charge Variant and Aggregate Removal

IEC separates molecules based on their net surface charge. The conjugation of this compound can alter the charge of the antibody, allowing for the separation of conjugated and unconjugated species, as well as charge variants of the ADC. IEC is also effective in removing aggregates.[5]

Materials:

-

Cation Exchange (CEX) or Anion Exchange (AEX) Column (choice depends on the pI of the ADC)

-

Buffer A (binding buffer): e.g., 20 mM Sodium Acetate, pH 5.0 (for CEX)

-

Buffer B (elution buffer): e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 (for CEX)

-

Chromatography System

Procedure:

-

Column Equilibration: Equilibrate the IEC column with 5-10 CV of Buffer A.

-

Sample Preparation: Ensure the ADC sample is in a low-salt buffer, ideally the same as Buffer A. If necessary, perform a buffer exchange using TFF.

-

Sample Loading: Load the sample onto the equilibrated column.

-

Washing: Wash the column with 3-5 CV of Buffer A to remove unbound impurities.

-

Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B) over 10-20 CV. Collect fractions.

-

Fraction Analysis: Analyze the fractions for purity, aggregate content (SEC-HPLC), and charge variant distribution.

-

Pooling: Pool the fractions containing the purified ADC with the desired charge profile.

-

Column Regeneration and Storage: Regenerate the column with high-salt Buffer B, followed by sanitization and storage as per the manufacturer's instructions.

Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange, Concentration, and Impurity Removal

TFF is a membrane-based technique used for concentrating the ADC, removing small molecule impurities (like free drug-linker and organic solvents), and exchanging the buffer into the final formulation.[6][7][8][9][10]

Materials:

-

TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a ~150 kDa ADC)

-

Diafiltration Buffer (final formulation buffer)

-

Process vessel

Procedure:

-

System Preparation: Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.

-

Concentration (Optional): If the initial volume is large, concentrate the ADC solution to a more manageable volume by applying a transmembrane pressure (TMP) and recirculating the retentate.

-

Diafiltration (Buffer Exchange): Add the diafiltration buffer to the process vessel at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer. Perform 5-10 diavolumes to ensure complete buffer exchange and removal of small molecule impurities.

-